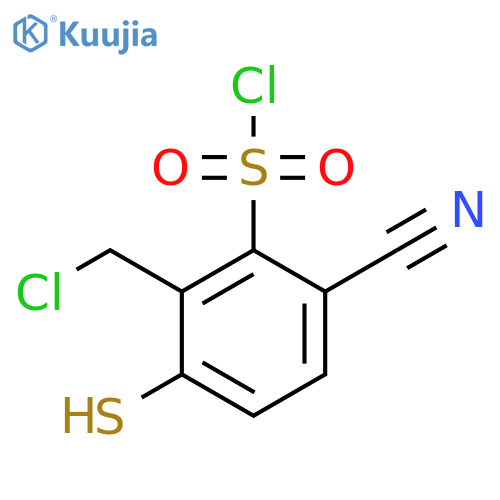

Cas no 1805117-69-4 (2-Chloromethyl-6-cyano-3-mercaptobenzenesulfonyl chloride)

1805117-69-4 structure

商品名:2-Chloromethyl-6-cyano-3-mercaptobenzenesulfonyl chloride

CAS番号:1805117-69-4

MF:C8H5Cl2NO2S2

メガワット:282.166797399521

CID:4961109

2-Chloromethyl-6-cyano-3-mercaptobenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Chloromethyl-6-cyano-3-mercaptobenzenesulfonyl chloride

-

- インチ: 1S/C8H5Cl2NO2S2/c9-3-6-7(14)2-1-5(4-11)8(6)15(10,12)13/h1-2,14H,3H2

- InChIKey: UWLDBYJBTNZQMX-UHFFFAOYSA-N

- ほほえんだ: ClS(C1C(C#N)=CC=C(C=1CCl)S)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 370

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 67.3

2-Chloromethyl-6-cyano-3-mercaptobenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014005742-1g |

2-Chloromethyl-6-cyano-3-mercaptobenzenesulfonyl chloride |

1805117-69-4 | 97% | 1g |

1,460.20 USD | 2021-06-22 |

2-Chloromethyl-6-cyano-3-mercaptobenzenesulfonyl chloride 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

1805117-69-4 (2-Chloromethyl-6-cyano-3-mercaptobenzenesulfonyl chloride) 関連製品

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 42464-96-0(NNMTi)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬